Cas no 69766-23-0 (2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1))
![2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1) structure](https://pt.kuujia.com/scimg/cas/69766-23-0x500.png)
69766-23-0 structure
Nome do Produto:2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1)
2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1) Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1)
- [2-methyl-1-(3-methylbutylamino)propan-2-yl] 4-aminobenzoate,hydrochloride
- [2-(4-aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride
- 4-Amino-benzoesaeure-(cyclohexylamino-tert-butylester), Hydrochlorid
- 4-amino-benzoic acid-(cyclohexylamino-tert-butyl ester), hydrochloride
- 4-amino-benzoic acid-(isopentylamino-tert-butyl ester), hydrochloride
- Benzoic acid, p-amino-, 2-(cyclohexylamino)-1,1-dimethylethyl ester, hydrochlori
- LS-35734
- N-{2-[(4-aminobenzoyl)oxy]-2-methylpropyl}cyclohexanaminium chloride
- 2-Methyl-1-[(3-methylbutyl)amino]propan-2-yl 4-aminobenzoate--hydrogen chloride (1/1)
- DTXSID10989933
- [2-(4-aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride
- NSC-120245
- 69766-23-0
- NSC120245
-
- Inchi: InChI=1S/C16H26N2O2.ClH/c1-12(2)9-10-18-11-16(3,4)20-15(19)13-5-7-14(17)8-6-13;/h5-8,12,18H,9-11,17H2,1-4H3;1H
- Chave InChI: IDWVWRNGKHJHDC-UHFFFAOYSA-N
- SMILES: CC(C)CCNCC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl
Propriedades Computadas
- Massa Exacta: 278.19958
- Massa monoisotópica: 314.176
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 8
- Complexidade: 295
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 64.4A^2
Propriedades Experimentais
- Ponto de ebulição: 412.1°Cat760mmHg
- Ponto de Flash: 203°C
- Índice de Refracção: 1.523
- PSA: 64.35
- LogP: 4.61400
2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1) Literatura Relacionada
-
Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
69766-23-0 (2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1)) Produtos relacionados
- 1804770-83-9(2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-methanol)
- 1261891-11-5(3-(3-Acetylphenyl)-4-chlorobenzoic acid)
- 160948-35-6(4-Chloro-5-nitropyrimidin-2-amine)
- 2169222-63-1(2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)propanoic acid)
- 1261571-91-8(2-Cyano-4-fluoromandelic acid)
- 2107799-62-0(Methyl furo[2,3-b]pyridine-6-carboxylate)
- 923109-74-4(8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 924894-97-3(2-arachidonoyl Glycerol-d8)
- 2034311-74-3(4-(2,5-dioxopyrrolidin-1-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide)
- 1392059-76-5(2-bromo-3-(trifluoromethoxy)phenol)
Fornecedores recomendados
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

atkchemica
Membro Ouro
CN Fornecedor
Reagente
